BenchChemオンラインストアへようこそ!

Quinapril benzyl ester

Process Chemistry ACE Inhibitor Synthesis Protecting Group Strategy

Quinapril benzyl ester maleate delivers orthogonal deprotection via catalytic hydrogenolysis—unlike acid-labile tert-butyl or base-labile methyl/ethyl esters—enabling impurity suppression to ≤0.2% diketopiperazine versus 2.0–5.0% with alternative protecting groups. The crystalline maleate salt (mp 139°C) ensures precise stoichiometric control and reproducible handling. Validated to achieve 85.5–86% yield and 99.5–99.7% purity with residual acetonitrile ~20-fold below ICH Q3C limits. Dual utility as a synthetic intermediate and PhEur Impurity F reference standard.

Molecular Formula C32H36N2O5
Molecular Weight 528.6 g/mol
CAS No. 82586-54-7
Cat. No. B3286400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinapril benzyl ester
CAS82586-54-7
Molecular FormulaC32H36N2O5
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)OCC4=CC=CC=C4
InChIInChI=1S/C32H36N2O5/c1-3-38-31(36)28(19-18-24-12-6-4-7-13-24)33-23(2)30(35)34-21-27-17-11-10-16-26(27)20-29(34)32(37)39-22-25-14-8-5-9-15-25/h4-17,23,28-29,33H,3,18-22H2,1-2H3/t23-,28-,29-/m0/s1
InChIKeyXSOUEGBLZLHHGC-OIFPXGRLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinapril Benzyl Ester (CAS 82586-54-7): Technical Specifications and Procurement Baseline for Pharmaceutical Intermediate and Reference Standard Applications


Quinapril benzyl ester (CAS 82586-54-7), typically supplied as the maleate salt (C32H36N2O5·C4H4O4, MW 644.72 g/mol), is a protected benzyl ester derivative of the ACE inhibitor quinapril [1]. This compound serves dual roles in pharmaceutical manufacturing: as a carboxylic acid-protected synthetic intermediate that undergoes selective hydrogenolysis to yield quinapril hydrochloride API [2], and as a pharmacopoeial reference standard for impurity profiling during analytical method validation and quality control [3]. The maleate salt form enhances crystallinity, facilitating reproducible handling, purification, and batch-to-batch consistency in both synthetic and analytical workflows .

Why Generic Substitution of Quinapril Benzyl Ester with Alternative Protected Intermediates Carries Quantifiable Risk in Quinapril API Manufacturing


In quinapril hydrochloride synthesis, the selection of carboxylic acid protecting group is not functionally interchangeable. The benzyl ester moiety in quinapril benzyl ester undergoes selective hydrogenolysis using Pd/C and hydrogen gas [1], a deprotection pathway orthogonal to acid-labile tert-butyl esters or base-labile methyl/ethyl esters [2]. Substituting with a tert-butyl ester intermediate would require trifluoroacetic acid treatment, which introduces diketopiperazine impurities ranging from 2.0-5.0% by weight of the final API [3]. The benzyl ester route, by contrast, enables impurity suppression to ≤0.2% diketopiperazine and residual solvent levels of 25.3-25.7 ppm, well below ICH guideline limits of 500 ppm [4]. Additionally, the maleate salt of quinapril benzyl ester provides a stable, crystalline solid (melting point 139°C) amenable to precise stoichiometric control in large-scale peptide coupling, whereas alternative free base intermediates may exhibit variable handling characteristics and hygroscopicity. These quantifiable differences in impurity control, orthogonal deprotection selectivity, and physical form directly impact regulatory compliance, process robustness, and cost of goods.

Quinapril Benzyl Ester (CAS 82586-54-7): Quantitative Differentiation Evidence Against Closest Analogues and Alternative Synthetic Routes


Quantitative Comparison: Benzyl Ester versus tert-Butyl Ester Protecting Group Performance in Quinapril Hydrochloride Synthesis

In quinapril hydrochloride manufacturing, the benzyl ester protecting group route (using quinapril benzyl ester) achieves a conversion yield of 85.5-86% to crystalline quinapril hydrochloride with API purity of 99.5-99.7% [1]. In contrast, the tert-butyl ester deprotection route using trifluoroacetic acid consistently generates diketopiperazine impurity at levels of 2.0-5.0% by weight in the resulting quinapril hydrochloride [2]. The benzyl ester hydrogenolysis route reduces this same impurity to ≤0.2%, a reduction of approximately 10- to 25-fold [1].

Process Chemistry ACE Inhibitor Synthesis Protecting Group Strategy

Residual Solvent Compliance: Benzyl Ester Hydrogenolysis Route Quantitatively Validated Against ICH Q3C Guidelines

The optimized hydrogenolysis process using quinapril benzyl ester in alkyl nitrile solvents (acetonitrile, propionitrile, or butyronitrile) yields crystalline quinapril hydrochloride containing residual solvent at 25.3-25.7 ppm [1]. This value is approximately 20-fold below the ICH Q3C Class 2 residual solvent limit of 500 ppm for acetonitrile [2]. Alternative synthetic approaches lacking optimized benzyl ester deprotection conditions may require extended drying cycles or solvent swaps to achieve comparable compliance, adding process time and cost.

Process Validation ICH Guidelines Residual Solvent Analysis

Commercial Purity Tiering: Specification Comparison Across Supplier Grades of Quinapril Benzyl Ester Maleate

Quinapril benzyl ester maleate is commercially available at three distinct purity specification tiers: ≥95% for general research and development use , ≥98% for intermediate-grade synthetic applications [1], and ≥99% for pharmaceutical intermediate and reference standard applications . The ≥99% grade is accompanied by specification compliance for heavy metals (≤10 ppm) and loss on drying (≤1.0%) . This tiered availability contrasts with less common quinapril intermediates such as quinapril tert-butyl ester, which are not routinely stocked at comparable purity grades or with established commercial supply chains.

Procurement Specification Purity Grade Supply Chain

Physical Form Differentiation: Crystalline Maleate Salt versus Free Base or Alternative Salt Forms

Quinapril benzyl ester maleate exists as a crystalline solid with a defined melting point of 139°C , facilitating reproducible weighing, handling, and purification. In contrast, the free base form (CAS 82586-53-6) is reported as an oil , which introduces challenges in accurate stoichiometric control during large-scale peptide coupling reactions and complicates purification workflows. The maleate counterion enhances crystallinity while maintaining solubility in common organic solvents including dichloromethane, ethyl acetate, and methanol . This crystalline advantage is quantified by the compound's consistent DSC thermal profile [1] and reproducible X-ray powder diffraction patterns [2].

Solid State Chemistry Process Handling Salt Selection

Analytical Method Validation Utility: Pharmacopoeial Traceability of Quinapril Benzyl Ester as Impurity Reference Standard

Quinapril benzyl ester maleate is recognized as Quinapril Impurity F in the European Pharmacopoeia (Pharmeuropa) and is commercially supplied as a reference standard with traceability to USP, EP, JP, and BP requirements [1]. Suppliers provide comprehensive Structure Elucidation Reports (SER) and Certificates of Analysis (CoA) compliant with ISO 17034 accredited reference material standards [2]. This regulatory-aligned documentation distinguishes it from generic or in-house synthesized quinapril benzyl ester preparations that lack pharmacopoeial qualification or third-party traceability.

Analytical Method Validation Reference Standards ANDA Submission

Quinapril Benzyl Ester (CAS 82586-54-7): Validated Application Scenarios Driven by Quantitative Differentiation Evidence


Commercial-Scale Quinapril Hydrochloride API Manufacturing with Pharmacopoeial Compliance

This scenario applies to pharmaceutical manufacturers producing quinapril hydrochloride at commercial scale (multi-kilogram to metric ton batches) for regulated markets. The benzyl ester hydrogenolysis route using quinapril benzyl ester maleate is quantitatively validated to achieve 85.5-86% yield and 99.5-99.7% purity with diketopiperazine impurity controlled to ≤0.2% [1]. Residual acetonitrile remains at 25.3-25.7 ppm, ~20-fold below ICH Q3C limits [1]. These process metrics translate directly to reduced batch rejection risk, minimized rework costs, and faster regulatory approval for ANDA submissions. Procurement should prioritize ≥99% purity grade with certificate of analysis specifying diketopiperazine content and residual solvent levels.

Analytical Method Development and Validation for Quinapril Impurity Profiling

This scenario applies to analytical development laboratories and contract research organizations performing HPLC, UPLC-MS, or related method validation for quinapril drug substance or drug product. Quinapril benzyl ester maleate serves as PhEur Impurity F reference standard with documented traceability to USP, EP, JP, and BP monographs [2]. Use of ISO 17034-accredited reference material with comprehensive Structure Elucidation Report (SER) [3] ensures regulatory acceptability of impurity profiling data for ANDA/NDA submissions. The compound's defined HPLC purity (>99% for reference standard grade) and established chromatographic behavior enable accurate quantitation of this process-related impurity in stability-indicating methods.

Process Development and Route Scouting for ACE Inhibitor Synthesis Programs

This scenario applies to process chemistry groups evaluating protecting group strategies for ACE inhibitor or peptide-based drug candidate synthesis. Quinapril benzyl ester maleate offers orthogonal deprotection selectivity (catalytic hydrogenolysis) versus acid-labile tert-butyl esters or base-labile methyl esters [4]. The crystalline maleate salt (melting point 139°C) provides superior handling characteristics compared to the free base oil form (CAS 82586-53-6) , enabling accurate stoichiometric control in coupling reactions and purification by recrystallization. Tiered commercial purity grades (≥95%, ≥98%, ≥99%) support cost-optimized procurement from early-stage route scouting through pilot-scale validation.

Reference Standard Qualification for Quality Control Release Testing

This scenario applies to pharmaceutical QC laboratories performing batch release testing of quinapril hydrochloride API or finished drug product. Quinapril benzyl ester maleate reference standard, supplied with batch-specific Certificate of Analysis documenting identity, purity, and impurity profile, enables accurate quantitation of residual benzyl ester intermediate in final API [3]. Given that unreacted or incompletely deprotected benzyl ester is a critical process impurity, use of a certified reference standard with established purity (≥99%) and traceable documentation supports compliance with cGMP requirements and ICH Q7 expectations for API manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinapril benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.